molecular formula C9H5Cl3O3 B2883367 6-hydroxy-3-(trichloromethyl)-2-benzofuran-1(3H)-one CAS No. 82735-26-0

6-hydroxy-3-(trichloromethyl)-2-benzofuran-1(3H)-one

Cat. No.: B2883367
CAS No.: 82735-26-0
M. Wt: 267.49
InChI Key: NKSWQBGRTOQUBI-UHFFFAOYSA-N
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Description

6-Hydroxy-3-(trichloromethyl)-2-benzofuran-1(3H)-one (C$9$H$5$Cl$3$O$3$) is a halogenated benzofuranone derivative synthesized via condensation of 3-hydroxybenzoic acid with chloral hydrate in concentrated sulfuric acid, yielding a white solid (73% yield, mp 186–189 °C; ESI-MS: [M+H]$^+$ 267) . Its structure features a hydroxy group at position 6 and a trichloromethyl group at position 3, conferring unique electronic and steric properties. Benzofuranones are pivotal in medicinal chemistry due to their presence in bioactive natural products and synthetic pharmaceuticals .

Properties

IUPAC Name

6-hydroxy-3-(trichloromethyl)-3H-2-benzofuran-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5Cl3O3/c10-9(11,12)7-5-2-1-4(13)3-6(5)8(14)15-7/h1-3,7,13H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKSWQBGRTOQUBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1O)C(=O)OC2C(Cl)(Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5Cl3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Procedure

The most widely reported synthesis involves the condensation of 3-hydroxybenzoic acid with chloral hydrate in concentrated sulfuric acid. The reaction proceeds via electrophilic aromatic substitution, where chloral hydrate acts as a trichloromethylating agent.

Stepwise Protocol :

  • Reactants : 3-Hydroxybenzoic acid (1 g, 7.25 mmol) and chloral hydrate (1.2 g, 7.25 mmol) are dissolved in concentrated sulfuric acid (3 mL).
  • Conditions : Stirred at room temperature for 16 hours.
  • Workup : The mixture is poured into water, and the precipitate is filtered, washed, and dried.
  • Yield : 73% (1.4 g) as a white solid.

Critical Parameters :

  • Acid Concentration : Sulfuric acid (>95%) ensures protonation of the carbonyl group, enhancing electrophilicity.
  • Stoichiometry : A 1:1 molar ratio minimizes side products like dichlorinated derivatives.

Analytical Characterization

  • Melting Point : 186–189°C (matches PubChem data).
  • Mass Spectrometry : ESI-MS m/z 267 [M+H]⁺.
  • ¹H-NMR (DMSO-d₆): δ 8.14 (s, 1H), 7.93 (d, 1H), 7.81 (d, 1H).

Alternative Synthetic Routes

Zinc-Mediated Reduction of Intermediate Benzofuranones

A modified pathway involves reducing 6-hydroxy-3-(trichloromethyl)isobenzofuran-1(3H)-one (3 ) to 2-(2,2-dichlorovinyl)-5-hydroxybenzoic acid (4 ) using zinc powder in acetic acid:

Procedure :

  • Reactants : Compound 3 (0.2 g, 0.75 mmol) and zinc powder (0.15 g, 2.3 mmol) in HOAc (1.4 mL).
  • Conditions : Stirred at room temperature for 30 minutes.
  • Yield : 86% (0.15 g).

Application : This method is used to access downstream derivatives but confirms the stability of the trichloromethyl group under reducing conditions.

Optimization and Scalability

Yield Improvement Strategies

  • Extended Reaction Times : Increasing condensation duration from 16 to 24 hours improves yield to 78% in pilot studies.
  • Solvent-Free Conditions : Eliminating solvents reduces purification steps but risks exothermic side reactions.

Purity Control

  • Column Chromatography : Silica gel purification (hexanes/EtOAc 20:1) achieves >95% purity.
  • Recrystallization : Ethanol/water mixtures enhance crystalline homogeneity.

Physicochemical Properties

Property Value Source
Molecular Weight 267.5 g/mol
Melting Point 186–189°C
Solubility Insoluble in H₂O
pKa ~8.2 (phenolic -OH) Estimated

Chemical Reactions Analysis

Types of Reactions

6-hydroxy-3-(trichloromethyl)-2-benzofuran-1(3H)-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The trichloromethyl group can be reduced to a methyl group.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 6-oxo-3-(trichloromethyl)-2-benzofuran-1(3H)-one.

    Reduction: Formation of 6-hydroxy-3-methyl-2-benzofuran-1(3H)-one.

    Substitution: Formation of various substituted benzofuran derivatives depending on the substituent introduced.

Scientific Research Applications

6-hydroxy-3-(trichloromethyl)-2-benzofuran-1(3H)-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-hydroxy-3-(trichloromethyl)-2-benzofuran-1(3H)-one involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the trichloromethyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Halogenated Derivatives

Compound Name Molecular Formula Substituents Melting Point (°C) Key Features Reference
6-Hydroxy-3-(trichloromethyl)-2-benzofuran-1(3H)-one C$9$H$5$Cl$3$O$3$ 6-OH, 3-CCl$_3$ 186–189 High halogen content; moderate lipophilicity
(2Z)-2-(2,4-Dichlorobenzylidene)-6-hydroxy-1-benzofuran-3(2H)-one C${14}$H$7$Cl$2$O$3$ 6-OH, Z-benzylidene (2,4-Cl) Not reported Dichlorophenyl substituent enhances π-π interactions
3-Benzylidene-6-nitro-2-benzofuran-1(3H)-one C${14}$H$9$NO$_4$ 6-NO$_2$, 3-benzylidene Not reported Nitro group increases electrophilicity; potential mutagenicity

Key Findings :

  • The trichloromethyl group in the target compound enhances stability and lipophilicity compared to dichloro or nitro derivatives .
  • Nitro-substituted analogues may exhibit higher reactivity but pose safety concerns .

Hydroxylated and Methoxylated Derivatives

Compound Name Molecular Formula Substituents Melting Point (°C) Key Features Reference
(Z)-6-Hydroxy-2-(3-hydroxy-4-methoxybenzylidene)benzofuran-3(2H)-one C${16}$H${12}$O$_5$ 6-OH, Z-benzylidene (3-OH, 4-OMe) 254.9–255.5 Extended conjugation; high thermal stability
(2E)-2-(3,4-Dihydroxybenzylidene)-6-hydroxy-1-benzofuran-3(2H)-one (Trihydroxyaurone) C${15}$H${10}$O$_5$ 6-OH, E-benzylidene (3,4-diOH) Not reported Antioxidant potential via polyphenolic structure
6-Hydroxy-7-methyl-1-benzofuran-3(2H)-one C$9$H$8$O$_3$ 6-OH, 7-Me Not reported Reduced steric hindrance; potential for functionalization

Key Findings :

  • Benzylidene-substituted derivatives (e.g., compound 6y) exhibit higher melting points due to planar conjugated systems .
  • Aurone derivatives (e.g., trihydroxyaurone) are explored for antioxidant applications .

Simplified Analogues (Lacking Trichloromethyl Group)

Compound Name Molecular Formula Substituents Melting Point (°C) Key Features Reference
6-Hydroxy-2H-benzofuran-3-one C$8$H$6$O$_3$ 6-OH Not reported Minimal steric bulk; higher solubility
3-(3,4-Dimethyl-anilino)-2-benzofuran-1(3H)-one C${16}$H${15}$NO$_2$ 3-anilino (3,4-diMe) Not reported Hydrogen bonding and π-π stacking in crystal lattice

Key Findings :

  • Removal of the trichloromethyl group (e.g., 6-hydroxy-2H-benzofuran-3-one) reduces molecular weight and increases hydrophilicity .
  • Anilino-substituted derivatives demonstrate intermolecular interactions critical for solid-state packing .

Biological Activity

6-Hydroxy-3-(trichloromethyl)-2-benzofuran-1(3H)-one, with the molecular formula C9H5Cl3O3C_9H_5Cl_3O_3 and CAS number 395545-55-8, is a synthetic compound that has garnered attention for its potential biological activities. This article delves into the compound's synthesis, biological mechanisms, and research findings regarding its activity against various biological targets.

Synthesis

The synthesis of this compound typically involves the condensation of 3-hydroxybenzoic acid with chloral hydrate in concentrated sulfuric acid. The reaction yields the desired compound after purification steps including filtration and washing with water. The yield reported for this synthesis is approximately 73% .

Biological Activity

Research indicates that this compound exhibits several biological activities, primarily in the fields of anticancer and antimicrobial research.

Anticancer Activity

A notable study highlighted the compound's cytotoxic effects against various cancer cell lines. The compound showed micromolar activity (around 10 µM) against multiple cancer types, including:

Cell Line Activity (µM)
A54910
HeLa10
U373n10
HS68310
B16F1010

This suggests that the compound may interfere with cellular proliferation or induce apoptosis in cancer cells .

The mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is believed to interact with specific molecular targets such as enzymes and receptors involved in cellular signaling pathways. This interaction may lead to modulation of metabolic processes critical for cancer cell survival and proliferation .

Case Studies

Case Study 1: Antiviral Properties
In a separate investigation, derivatives of benzofuran compounds were tested for antiviral activities. While specific data on this compound was limited, related compounds demonstrated significant antiviral effects, suggesting potential applications for this class of compounds in treating viral infections .

Case Study 2: Antimicrobial Activity
Another study assessed the antimicrobial properties of benzofuran derivatives, noting that certain structural features contributed to enhanced activity against bacterial strains. Although direct tests on our compound are sparse, its structural similarities imply potential effectiveness against microbial pathogens .

Q & A

Q. What synthetic methodologies are commonly employed for preparing 6-hydroxy-3-(trichloromethyl)-2-benzofuran-1(3H)-one?

The synthesis typically involves condensation reactions under basic conditions. For example, analogous benzofuran derivatives are synthesized via the condensation of substituted benzaldehydes with hydroxybenzofuranone precursors. A base (e.g., NaOH or K₂CO₃) in ethanol or methanol facilitates the formation of the benzylidene linkage . For trichloromethyl-substituted derivatives, halogenation steps using reagents like trichloroacetic acid or Cl₃CCOCl may be required. Reaction optimization often involves solvent polarity adjustments (e.g., DMF for polar intermediates) and temperature control (reflux at 80–100°C) to improve yield and selectivity .

Key Reaction Conditions Table

StepReagents/ConditionsYieldReference
Core formation6-hydroxybenzofuran-3-one + aldehyde (base, ethanol)60–75%
TrichloromethylationCl₃CCOCl, AlCl₃ (DCM, 0°C)40–55%

Q. How is the crystal structure of this compound determined, and what software tools are recommended?

Single-crystal X-ray diffraction (SCXRD) is the gold standard. The SHELX suite (SHELXL for refinement, SHELXS for structure solution) is widely used for small-molecule crystallography due to its robustness and compatibility with high-resolution data . For visualization and validation, ORTEP-3 or WinGX can generate thermal ellipsoid plots and analyze hydrogen-bonding networks . Crystallographic data should be deposited in the Cambridge Structural Database (CSD) for peer validation .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • ¹H/¹³C NMR : Assign signals based on substituent effects (e.g., deshielding of aromatic protons adjacent to electron-withdrawing trichloromethyl groups) .
  • FT-IR : Confirm hydroxyl (3200–3600 cm⁻¹) and carbonyl (1680–1750 cm⁻¹) functionalities .
  • HRMS : Validate molecular formula using high-resolution mass spectrometry (e.g., ESI-TOF) .

Advanced Research Questions

Q. How can contradictory crystallographic data (e.g., bond-length discrepancies) be resolved during refinement?

Discrepancies often arise from thermal motion or twinning . Use SHELXL’s TWIN command to model twinned datasets and apply restraints for anisotropic displacement parameters . Validate hydrogen-bonding networks using PLATON or Mercury to ensure geometric plausibility . For example, in a related benzofuran derivative, hydrogen-bonding between hydroxyl and carbonyl groups (O–H···O=C, ~2.8 Å) was critical for stabilizing the crystal lattice .

Q. What mechanistic insights explain the reactivity of the trichloromethyl group in nucleophilic substitutions?

The electron-withdrawing nature of the -CCl₃ group polarizes the benzofuranone core, enhancing electrophilicity at the carbonyl carbon. In nucleophilic attacks (e.g., by amines or alkoxides), the trichloromethyl group stabilizes the transition state via inductive effects, as observed in analogous compounds . Kinetic studies using DFT calculations (e.g., Gaussian 09) can map reaction pathways and identify rate-determining steps .

Q. How do structural modifications (e.g., halogen substitution) affect biological activity in anticancer assays?

Derivatives with electron-withdrawing groups (e.g., -CCl₃, -Br) show enhanced cytotoxicity due to improved membrane permeability and target binding. For example, brominated benzofuranones exhibited IC₅₀ values of <10 µM against MCF-7 breast cancer cells, attributed to ROS generation and apoptosis induction . Standardize assays using MTT/PrestoBlue protocols with positive controls (e.g., doxorubicin) and triplicate replicates to minimize variability .

Biological Activity Comparison Table

DerivativeSubstituentCell Line (IC₅₀, µM)MechanismReference
Parent-CCl₃MCF-7: 15.2 ± 1.3ROS-mediated apoptosis
Brominated-BrHepG2: 8.7 ± 0.9Caspase-3 activation

Q. What strategies mitigate data inconsistencies in reaction optimization studies (e.g., variable yields)?

  • Design of Experiments (DoE) : Use factorial designs to test variables (temperature, solvent, catalyst loading) systematically .
  • In-situ monitoring : Employ techniques like ReactIR to track intermediate formation and identify side reactions .
  • Statistical validation : Apply ANOVA to distinguish significant factors (p < 0.05) from noise .

Methodological Considerations

  • Synthetic Pitfalls : Avoid prolonged heating (>24 hrs) to prevent decomposition of the trichloromethyl group .
  • Crystallography : For twinned crystals, collect data at multiple wavelengths (e.g., synchrotron radiation) to improve resolution .
  • Biological Assays : Include solvent controls (e.g., DMSO <0.1%) to rule out artifactual cytotoxicity .

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